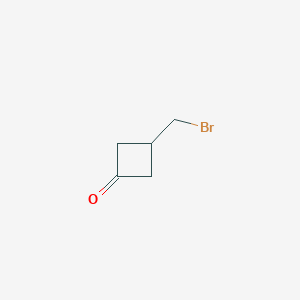

3-(Bromomethyl)cyclobutanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

3-(bromomethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXLTMWRAJRYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449146 | |

| Record name | 3-(bromomethyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463961-43-5 | |

| Record name | 3-(bromomethyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl Cyclobutanone

Cyclobutanone (B123998) Ring Formation Strategies

The construction of the cyclobutanone core is a critical first step and can be achieved through several elegant chemical transformations.

One of the most powerful and widely utilized methods for the synthesis of cyclobutanone derivatives is the [2+2] cycloaddition reaction. This approach involves the reaction of a ketene (B1206846) or a ketene equivalent with an alkene to form the four-membered ring in a single step. An efficient route to 3-substituted cyclobutanones, which can serve as precursors to 3-(Bromomethyl)cyclobutanone, has been reported via the [2+2] cycloaddition of dichloroketene (B1203229) with the appropriately substituted alkene. researchgate.net For instance, the reaction of dichloroketene with an allyl ether can yield a 3-(alkoxymethyl)dichorocyclobutanone, which can then be dehalogenated and the ether cleaved to afford 3-(hydroxymethyl)cyclobutanone (B575190). This intermediate is primed for the introduction of the bromo group.

The reaction of allenes with alkenes also provides a versatile route to cyclobutanes. acs.orgrsc.org Lewis acid-promoted [2+2] cycloadditions of allenoates and alkenes have been shown to produce 1,3-substituted cyclobutanes with high yields. acs.orgnih.gov These methods offer a rapid and robust pathway to functionalized cyclobutane (B1203170) rings that can be further elaborated to the target molecule. The general reaction conditions for a Lewis acid-promoted [2+2] cycloaddition of an allenoate with a terminal alkene are presented in the table below.

| Reactant 1 | Reactant 2 | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| Phenyl 2,3-butadienoate | Terminal Alkene | EtAlCl₂ | CH₂Cl₂ | 0 to rt | 60-95 |

This table represents typical conditions and yields may vary depending on the specific substrates used.

Another synthetic strategy involves the derivatization of pre-existing cyclobutane frameworks. Cyclobutane carboxylic acids and their derivatives, such as acid chlorides, serve as valuable starting materials. While direct conversion of a cyclobutane carboxylic acid to this compound is not a single-step process, the carboxylic acid functionality can be manipulated to introduce the required bromomethyl group. For instance, a 3-substituted cyclobutane carboxylic acid can be converted to its corresponding acid chloride, which can then undergo further transformations. A related synthesis involves the conversion of (+)-cis-pinonic acid, a substituted cyclobutane carboxylic acid, to pinonyl bromide via a modified Hunsdiecker reaction, showcasing the utility of these precursors. nih.gov

The Hunsdiecker reaction, and its modifications, provides a direct method for the decarboxylative halogenation of carboxylic acids. byjus.comwikipedia.org This reaction has been successfully applied to the synthesis of brominated cyclobutanes. In a particularly relevant example, 3-(bromomethyl)cyclobutanecarboxylic acid has been shown to undergo a modified Hunsdiecker reaction to yield 1-bromo-3-(bromomethyl)cyclobutane. orgsyn.org This demonstrates the feasibility of using this reaction to introduce a bromine atom onto the cyclobutane ring, although in this specific case it does not yield the target ketone. The Cristol-Firth modification, which utilizes mercuric oxide and bromine, is a notable variation of the Hunsdiecker reaction that has been used to prepare brominated cyclobutanes from their corresponding carboxylic acids. wikipedia.orgacs.org

| Carboxylic Acid Precursor | Reagents | Solvent | Product |

| Silver salt of a carboxylic acid | Bromine | Carbon Tetrachloride | Alkyl Bromide |

| Carboxylic acid | Red Mercuric Oxide, Bromine | Carbon Tetrachloride | Alkyl Bromide |

This table outlines the general reactants for the classic and a modified Hunsdiecker reaction.

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. Tandem alkylation-cyclization mechanisms have been developed for the synthesis of cyclobutanone derivatives. These reactions often proceed through radical intermediates. researchgate.netrsc.org For example, a radical can be generated on a side chain attached to a suitable precursor, which then cyclizes to form the four-membered ring. While a direct synthesis of this compound via this method is not prominently reported, the general strategy allows for the construction of substituted cyclobutanones that could be precursors. nih.gov For instance, a visible light-induced tandem radical cyclization has been used to synthesize 2-(3-cyanoalkyl)substituted quinoline (B57606) derivatives starting from cyclobutanone oxime esters, showcasing the reactivity of the cyclobutanone core in radical processes. acs.orgresearchgate.net

Introduction of the Bromomethyl Moiety

Once the cyclobutanone ring with a suitable precursor handle at the 3-position is synthesized, the final step is the introduction of the bromomethyl group.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various functional groups. organic-chemistry.org In the context of synthesizing this compound, NBS is instrumental in converting a hydroxyl group to a bromine atom. A common precursor for this transformation is 3-(hydroxymethyl)cyclobutanone. The reaction is typically carried out in the presence of triphenylphosphine (B44618). The triphenylphosphine activates the alcohol, which is then displaced by the bromide from NBS. This method is known for its mild conditions and good yields. A similar procedure has been described for the synthesis of (bromomethyl)cyclobutane (B93029) from cyclobutylmethanol using triphenylphosphite and bromine.

A one-pot cascade transformation of ketones into α-imidoketones has been developed using NBS, where it provides both an electrophilic bromine and a nucleophilic nitrogen source. lnu.edu.cn While not a direct synthesis of the target molecule, this highlights the diverse reactivity of NBS in reactions involving ketones.

| Starting Material | Reagents | Solvent | Product |

| 3-(Hydroxymethyl)cyclobutanone | N-Bromosuccinimide, Triphenylphosphine | Dichloromethane | This compound |

This table outlines a typical procedure for the bromination of a primary alcohol to an alkyl bromide.

Synthesis of this compound Ketal Intermediates

Protecting the ketone functionality as a ketal is a common and crucial strategy in the synthesis of this compound and its derivatives. The resulting ketal, this compound ketal, is a key intermediate that is frequently cited as a "readily available" starting material for more complex molecules. acs.orgnih.govresearchgate.netacs.org

The synthesis typically begins with a [2+2] cycloaddition reaction to form a 3-(hydroxymethyl)cyclobutanone acetal (B89532) (ketal). researchgate.net This precursor, with its ketone group masked, can then undergo bromination of the hydroxyl group without interference from the carbonyl moiety. The protection prevents undesired reactions at the ketone, such as enolization or nucleophilic attack, during the bromination step. researchgate.net

Once the bromination is complete, the ketal can be removed (deprotected) under acidic conditions to regenerate the ketone, yielding the final product, this compound. The stability and reactivity of the ketal can be influenced by the choice of diol used for its formation. researchgate.net This multi-step approach allows for a clean and efficient synthesis of the target compound. researchgate.net

| Step | Description | Purpose | Reference |

| Ketalization | Protection of the ketone in a precursor like 3-(hydroxymethyl)cyclobutanone. | To prevent side reactions at the carbonyl group during subsequent steps. | researchgate.net |

| Bromination | Conversion of the hydroxyl group to a bromomethyl group. | Introduction of the bromine atom. | researchgate.net |

| Deprotection | Hydrolysis of the ketal to regenerate the ketone. | To yield the final this compound product. | acs.orgnih.govresearchgate.net |

Novel Synthetic Strategies for this compound

Modern synthetic chemistry continually seeks more efficient, selective, and scalable routes to valuable intermediates. For this compound, novel strategies often focus on improving the construction of the cyclobutane ring itself or employing advanced catalytic methods.

Another area of innovation involves catalytic methods. For instance, copper-catalyzed conjugate silylation of cyclobutenone derivatives has been developed to create β-silylated cyclobutanones. nih.gov While not a direct synthesis of the target compound, such modern catalytic 1,4-addition reactions represent a state-of-the-art approach to functionalizing cyclobutanone rings. These methods could potentially be adapted to introduce a bromomethyl precursor group. The development of catalytic radical processes for the asymmetric construction of cyclobutanone structures also points toward new avenues for synthesizing chiral versions of these compounds. organic-chemistry.org

These novel strategies often provide advantages in terms of yield, selectivity, and access to a wider range of functionalized cyclobutane derivatives. researchgate.netorganic-chemistry.org

| Strategy | Description | Potential Advantage | Reference |

| [2+2] Cycloaddition | Efficient construction of the 3-(hydroxymethyl)cyclobutanone acetal core. | Provides a direct and efficient pathway to key intermediates. | researchgate.net |

| Catalytic Conjugate Addition | Copper-catalyzed 1,4-addition of nucleophiles to cyclobutenones. | High efficiency and selectivity in functionalizing the cyclobutane ring. | nih.gov |

| Catalytic Radical Processes | Asymmetric C-H alkylation of diazoketones using metalloradical catalysts. | Enables stereoselective construction of the cyclobutanone core. | organic-chemistry.org |

Reactivity and Reaction Mechanisms of 3 Bromomethyl Cyclobutanone

Nucleophilic Substitution Reactions

The bromomethyl group attached to the cyclobutanone (B123998) ring is a key site of reactivity, readily participating in nucleophilic substitution reactions. In these reactions, a nucleophile—an electron-rich chemical species—replaces the bromide ion, which acts as a leaving group. This process allows for the straightforward introduction of a wide range of functional groups onto the cyclobutane (B1203170) framework.

Given that the bromine atom is attached to a primary carbon, nucleophilic substitution on 3-(Bromomethyl)cyclobutanone proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bond to the leaving group (bromide) is broken. youtube.com

A defining characteristic of the SN2 mechanism is "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com This approach minimizes steric hindrance and allows for optimal orbital overlap for bond formation. youtube.com At the reaction's transition state, the carbon atom is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. youtube.com A key stereochemical outcome of this mechanism is the inversion of configuration at the reaction center, often referred to as a Walden inversion. masterorganicchemistry.com If the carbon atom bearing the bromine were a stereocenter, its configuration would be inverted in the product. masterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com

Reactions with Nucleophiles for Formation of New Bonds and Structures

The SN2 reactivity of this compound makes it a versatile building block for synthesizing a variety of more complex molecules. A wide array of nucleophiles can be employed to form new carbon-carbon and carbon-heteroatom bonds. libretexts.org For instance, reaction with cyanide ion introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Amines and azide (B81097) ions can be used to introduce nitrogen-containing functionalities. libretexts.org

Carbon-based nucleophiles, such as enolates and acetylides, are particularly useful for extending the carbon skeleton. libretexts.org These reactions are fundamental in synthetic chemistry for building molecular complexity. An example of its utility is in the synthesis of novel boronated aminocyclobutanecarboxylic acids, where this compound ketal serves as a key starting material. researchgate.net

| Nucleophile | Typical Reagent | Product Class |

|---|---|---|

| Hydroxide (B78521) (-OH) | NaOH, KOH | Alcohol |

| Alkoxide (-OR) | NaOR, KOR | Ether |

| Cyanide (-CN) | NaCN, KCN | Nitrile |

| Azide (N3-) | NaN3 | Azide |

| Ammonia (NH3) | NH3 | Primary Amine |

| Enolate | LDA, NaH | β-Ketoester/Ketone |

Electrophilic Reactivity of the Cyclobutanone Moiety

Independent of the bromomethyl group, the carbonyl group of the cyclobutanone ring is a significant center of reactivity. The carbon atom of the carbonyl group is sp² hybridized and electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophilic attack. wikipedia.org This reactivity is substantially enhanced by the inherent ring strain of the four-membered ring. liskonchem.com The bond angles within the cyclobutane ring are compressed to approximately 90° from the ideal 120° for an sp²-hybridized carbon and 109.5° for an sp³-hybridized carbon. libretexts.org When a nucleophile attacks the carbonyl carbon, its hybridization changes from sp² to sp³, and the resulting tetrahedral geometry is less strained within the four-membered ring. This partial release of angle strain contributes to the heightened electrophilicity and reactivity of cyclobutanone compared to less strained cyclic ketones like cyclohexanone. liskonchem.comquora.com

This electrophilicity allows the cyclobutanone moiety to undergo a range of nucleophilic addition reactions. These include reactions with Grignard or organolithium reagents to form tertiary alcohols, with amines to produce imines or enamines, and with water to form geminal diols. wikipedia.org

Ring Strain Effects on Reactivity

The defining feature of the cyclobutane ring is its significant ring strain, which is a combination of angle strain and torsional (eclipsing) strain. libretexts.orgwikipedia.org Angle strain arises because the C-C-C bond angles are forced to be near 90° rather than the ideal 109.5° for sp³-hybridized carbons. libretexts.org Torsional strain results from the eclipsing interactions of hydrogen atoms on adjacent carbon atoms. wikipedia.org This accumulated strain makes the molecule inherently less stable and more reactive than its acyclic or larger-ring counterparts. liskonchem.comresearchgate.net The strain energy of cyclobutanone is considerably higher than that of cyclopentanone (B42830) or the virtually strain-free cyclohexanone. rsc.org

| Cyclic Ketone | Approximate Ring Strain Energy (kJ/mol) |

|---|---|

| Cyclobutanone | 120 rsc.org |

| Cyclopentanone | 41 rsc.org |

| Cyclohexanone | 29 rsc.org |

This high degree of ring strain not only activates the carbonyl group towards nucleophilic addition but also provides a strong thermodynamic driving force for reactions that lead to the opening of the four-membered ring. researchgate.netrsc.org

The high strain energy of the cyclobutanone core facilitates ring-opening reactions under a variety of conditions, including thermal, photochemical, and catalyst-mediated processes. researchgate.net These reactions are synthetically valuable as they can lead to the formation of more complex acyclic or larger ring structures, often with a high degree of stereocontrol. nih.govacs.org For example, cyclobutanone oxime derivatives can undergo radical-triggered C-C bond cleavage and ring-opening to generate cyanoalkyl radicals. rsc.org Other methodologies involve Lewis acid-catalyzed ring expansion or free-radical-mediated ring expansions to form larger carbocycles. bohrium.comresearchgate.net These transformations often proceed via skeletal rearrangements, where the carbon framework of the molecule is reorganized into a new structural isomer. researchgate.net

The cyclobutanone ring is susceptible to cleavage upon exposure to heat (thermolysis) or ultraviolet light (photolysis). researchgate.net

Thermolysis: The thermal decomposition of cyclobutanone can proceed through different pathways. The major products are typically ethylene (B1197577) and ketene (B1206846), although a competing pathway can yield cyclopropane (B1198618) and carbon monoxide. researchgate.net These reactions involve the cleavage of the carbon-carbon bonds within the ring, driven by the release of strain energy.

Photolysis: The photochemistry of cyclobutanone is a well-documented process that is profoundly influenced by the ring strain. rsc.orgnih.gov Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo a Norrish Type I reaction, which involves the cleavage of one of the α-carbon-carbon bonds (the bond between the carbonyl carbon and an adjacent ring carbon). nih.gov The significant ring strain in cyclobutanone lowers the energy barrier for this α-cleavage compared to less strained ketones, making this a very efficient process. rsc.orgnih.gov This cleavage generates a diradical intermediate which can then undergo further reactions to yield stable products. Common photoproducts of cyclobutanone include ring-opened ketenes, ethylene, and cyclopropane. rsc.orgnih.govresearchgate.net

| Condition | Reaction Type | Major Products |

|---|---|---|

| Heat (Thermolysis) | Ring Cleavage | Ethylene, Ketene researchgate.net |

| UV Light (Photolysis) | Norrish Type I Cleavage | Ketene, Ethylene, Cyclopropane rsc.orgnih.govresearchgate.net |

Ring Opening Reactions and Skeletal Rearrangements

Acidic and Basic Condition Mediated Ring Opening

The cyclobutanone ring is characterized by significant angle and torsional strain, making it susceptible to ring-opening reactions that relieve this strain. The reactivity is further enhanced by the electrophilic nature of the carbonyl carbon.

Under acidic conditions , the ring-opening of this compound is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pearson.comresearchgate.net A subsequent attack by a nucleophile (e.g., water, an alcohol) on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The cleavage of a C-C bond adjacent to the carbonyl group then occurs, driven by the release of ring strain. This process results in the formation of a ring-opened product. For instance, in a reaction analogous to the Brønsted acid-catalyzed cascade of 3-ethoxy cyclobutanones, a nucleophile could attack the protonated carbonyl, prompting the ring to open and generate a carbocationic intermediate, which can then be trapped or undergo further reactions. researchgate.net

Under basic conditions , the ring-opening proceeds via a different mechanism, typically initiated by the attack of a strong nucleophile on one of the electrophilic carbons of the cyclobutanone ring. youtube.comlibretexts.org In the case of this compound, a strong nucleophile (e.g., hydroxide, alkoxide) would attack the carbonyl carbon. This leads to a tetrahedral intermediate, and subsequent electronic rearrangement can facilitate the cleavage of one of the ring's C-C bonds to alleviate the ring strain. The presence of the bromomethyl group offers a site for potential intramolecular reactions following the ring opening. The mechanism is analogous to the SN2-type ring-opening of other strained cyclic ethers like epoxides, where the high ring strain is the primary driving force for the reaction. libretexts.org

| Condition | Initial Step | Key Intermediate | Driving Force |

|---|---|---|---|

| Acidic | Protonation of carbonyl oxygen | Protonated carbonyl / Carbocationic species | Relief of ring strain, formation of stable products |

| Basic | Nucleophilic attack on carbonyl carbon | Tetrahedral alkoxide intermediate | Relief of ring strain |

Radical Processes and Electron Transfer Conditions

This compound can also undergo reactions involving radical intermediates, which are typically initiated by a single-electron transfer (SET) process. researchgate.net Electron transfer to the cyclobutanone moiety can lead to the formation of a radical anion, which is a key intermediate in various subsequent transformations. These radical processes often involve the cleavage of C-C bonds within the strained four-membered ring. rsc.org

The initiation of these radical reactions often requires a chemical reductant or photochemical/electrochemical methods to facilitate the initial electron transfer. nih.gov Once the radical anion is formed, it can undergo a variety of transformations, including ring-opening, fragmentation, or intramolecular reactions. The specific reaction pathway is influenced by the stability of the resulting radical intermediates and the reaction conditions. Research on related cyclobutanone oxime esters has shown that radical-induced C–C bond cleavage is a viable pathway for ring-opening and reconstruction, a process that could be applicable to this compound. rsc.orgresearchgate.net

Ketyl Radical Reactivity

A key species in the radical chemistry of this compound is the ketyl radical , formed by the single-electron reduction of the carbonyl group. cmu.edu The generation of this ketyl radical transforms the electrophilic carbonyl carbon into a nucleophilic radical center, opening up unique avenues of reactivity (umpolung). nih.gov

The reactivity of the this compound ketyl radical is governed by several competing pathways:

Dimerization: Ketyl radicals can dimerize to form pinacols. cmu.edu

Intramolecular Cyclization: The radical could potentially attack the electrophilic carbon of the C-Br bond, leading to the formation of a bicyclic alcohol after reductive workup.

Ring-Opening (β-scission): The high strain of the cyclobutane ring makes the ketyl radical susceptible to fragmentation. Cleavage of one of the C-C bonds adjacent to the radical center (β-scission) would relieve ring strain and generate a more stable, open-chain radical intermediate. This is a common reaction pathway for ketyl radicals derived from strained cyclic ketones, such as cyclopropyl (B3062369) ketones. nih.gov This open-chain radical could then be trapped by a hydrogen atom donor or participate in further intermolecular or intramolecular reactions.

The specific outcome of the ketyl radical's reaction would depend on the reaction conditions, including the nature of the reductant and the presence of any radical trapping agents.

| Reaction Pathway | Description | Potential Product Type |

|---|---|---|

| Dimerization | Coupling of two ketyl radical molecules. | Pinacol-type diol |

| Intramolecular Cyclization | Internal attack of the radical on the bromomethyl group. | Bicyclic alcohol |

| Ring-Opening (β-scission) | Cleavage of a C-C bond in the cyclobutane ring. | Open-chain functionalized ketone or alcohol |

Applications of 3 Bromomethyl Cyclobutanone in Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent reactivity of 3-(bromomethyl)cyclobutanone makes it an ideal starting material for creating sophisticated molecular frameworks that are otherwise challenging to access. ddugu.ac.inresearchgate.net Its utility stems from the ability of the cyclobutane (B1203170) ring to undergo various transformations, including ring expansion, ring contraction, and rearrangements, while the bromomethyl handle allows for straightforward nucleophilic substitution or elaboration. researchgate.net

Synthesis of Pharmaceutical Intermediates

The compound has proven particularly valuable in the synthesis of intermediates for a range of therapeutic agents, from unnatural amino acids to potent analgesics. figshare.com

The synthesis of racemic 3-cyclobutylalanine, an unnatural amino acid, can be achieved from this compound through a Favorskii rearrangement. This base-catalyzed rearrangement of the α-halo ketone proceeds through a cyclopropanone (B1606653) intermediate, which upon ring opening, leads to a ring contraction, ultimately forming a cyclopropanecarboxylic acid derivative. ddugu.ac.inwikipedia.orgadichemistry.com This intermediate is then further elaborated to yield the target amino acid. The reaction typically employs a base like sodium hydroxide (B78521) or an alkoxide. wikipedia.orgnrochemistry.com

This compound is a key precursor for introducing the N-cyclobutylmethyl substituent found in the potent opioid analgesic Butorphanol. nih.gov The synthesis involves the reaction of norbutorphanol (B1234993) (the morphinan (B1239233) core lacking the N-substituent) with a cyclobutane-containing electrophile derived from this compound. For instance, the ketone can be converted to cyclobutanecarbonyl chloride, which then acylates the secondary amine of the morphinan core. Subsequent reduction of the resulting amide furnishes the desired N-cyclobutylmethyl group, completing the synthesis of Butorphanol. sciforum.net

Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer therapy that requires boron-containing compounds that can selectively accumulate in tumor cells. nih.govhelsinki.fi this compound has been utilized as a starting material for novel boronated cyclic amino acids for this purpose. researchgate.net The synthesis strategy involves converting the bromomethylcyclobutanone ketal into an alkenyl-substituted cyclobutanone (B123998). This intermediate can then be transformed into an amino acid via the Bücherer–Strecker reaction, followed by hydroboration to introduce the boronic acid functionality. researchgate.net These complex amino acids are designed to be recognized and transported by overexpressed amino acid transporters in cancer cells, thereby delivering the boron-10 (B1234237) isotope selectively to the tumor. mdpi.comisnct.net

| Intermediate | Reaction | Purpose |

| Alkenyl-substituted cyclobutanone | Selenoxide elimination researchgate.net | Prepares the scaffold for amino acid formation |

| Hydantoin derivative | Bücherer–Strecker reaction researchgate.net | Forms the core amino acid structure |

| Final boronated amino acid | Hydroboration researchgate.net | Introduces the boron-10 payload for BNCT |

The synthesis of 2,4-methanoproline analogues, which are rigid, bicyclic proline mimics used in medicinal chemistry, can be accomplished using a derivative of this compound. nih.govnuph.edu.ua A key step in this synthesis involves the reaction of 3-(chloromethyl)cyclobutanone with an amine to form an imine. Subsequent treatment with hydrogen cyanide leads to an addition-intramolecular substitution sequence. This cascade reaction results in the formation of a 2-azabicyclo[2.1.1]hexane-1-carbonitrile, the core structure of the 2,4-methanoproline analogues. figshare.comnih.gov The reaction yields for the key ring-closing step are reported to be in the range of 50-74%. figshare.comnih.gov

Precursor for Bicyclo[1.1.1]pentane (BCP) Synthesis

Bicyclo[1.1.1]pentanes (BCPs) are gaining significant attention in medicinal chemistry as bioisosteres for para-substituted benzene (B151609) rings, offering improved physicochemical properties. lboro.ac.ukresearchgate.net While the most common routes to BCPs involve precursors like [1.1.1]propellane, synthetic pathways originating from cyclobutane derivatives exist. nih.govorgsyn.org The Favorskii rearrangement of 3-(halomethyl)cyclobutanones can, under specific conditions, lead to the formation of bicyclo[1.1.1]pentane derivatives through a ring-contraction mechanism that forms the highly strained bicyclic core. This transformation provides an alternative entry point to this valuable chemical space. wikipedia.orgadichemistry.comnrochemistry.com

Derivatization to Form Substituted Cyclobutane Derivatives

This compound serves as a versatile building block for the synthesis of various substituted cyclobutane derivatives. Its utility stems from the presence of two key functional groups: a reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution and a precursor for organometallic reagents, and a ketone carbonyl group, which can undergo a wide range of transformations. The strained four-membered ring also influences the reactivity and provides a rigid scaffold for constructing complex molecules. nih.govnih.gov The development of synthetic protocols to access and functionalize cyclobutane rings is of significant interest due to their prevalence in bioactive compounds and natural products. nih.govd-nb.info

An efficient synthesis of 3-methylenecyclobutanone acetal (B89532) has been developed utilizing this compound as a key intermediate. researchgate.net This transformation leverages the reactivity of the bromomethyl group. The synthesis involves the conversion of the ketone in this compound into an acetal protecting group. Subsequent elimination of hydrogen bromide from the bromomethyl group, typically using a base, introduces the exocyclic double bond, yielding the desired 3-methylenecyclobutanone acetal. This product is itself a useful synthetic intermediate. researchgate.net

The synthesis of 3-(hydroxymethyl)cyclobutanone (B575190) acetals can be achieved through routes involving [2+2] cycloaddition reactions. researchgate.net While this compound is cited as a synthetically useful intermediate in this context, the cycloaddition is the primary method for constructing the cyclobutane ring itself. researchgate.netnih.gov For instance, a ketene (B1206846) or a ketene equivalent can react with an appropriate alkene in a [2+2] cycloaddition to form a cyclobutanone ring. nih.govlibretexts.org If the alkene substrate contains a protected hydroxymethyl group, this functionality will be present in the resulting cyclobutanone product. The bromo-derivative can be synthesized from the corresponding hydroxymethyl compound or serve as a precursor to it via nucleophilic substitution with a hydroxide source after the core ring has been formed. researchgate.net

Intermediate in Spirocycle Synthesis

Cyclobutanone derivatives are valuable precursors for the synthesis of spirocycles, which are important structural motifs in medicinal chemistry and natural products. nih.govnih.govbeilstein-journals.org this compound can serve as an intermediate in the construction of spiro[3.n]alkanes. The synthesis often begins with the creation of a more complex polysubstituted cyclobutane, which can be achieved through derivatization of the starting cyclobutanone. nih.gov For example, the ketone can be used as a handle to build another ring system, or the bromomethyl group can be used to attach a tether that subsequently undergoes a ring-closing reaction. One general approach involves the multicomponent reaction of a cyclobutanone derivative with other reagents to construct the spirocyclic system in a single step. beilstein-journals.org The rigidity and defined exit vectors of the cyclobutane ring make it a particularly valuable component in spirocyclic drug candidates. nih.gov

Role in Carbon-Carbon Bond Formation

The functional handles on this compound make it an active participant in various carbon-carbon bond-forming reactions, which are fundamental to increasing molecular complexity in organic synthesis.

Cross-Coupling Reactions

The C(sp³)-Br bond in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govillinois.edu This reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound. illinois.edu In a typical Suzuki-Miyaura coupling, the arylpalladium(II) halide complex formed after oxidative addition reacts with the organoboron species in a process called transmetalation, ultimately leading to the new C-C bond. nih.gov The reaction of this compound with an aryl or vinyl boronic acid (or its ester) would yield the corresponding 3-arylmethyl- or 3-vinylmethyl-cyclobutanone derivative. The C-Br bond is highly susceptible to oxidative addition with the palladium catalyst, initiating the catalytic cycle. illinois.edu

Table 1: Key Steps in a General Suzuki-Miyaura Cross-Coupling Cycle

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst reacts with the organohalide (e.g., this compound) to form an organopalladium(II) complex. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. nih.gov |

| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. |

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Cycloaddition reactions are a cornerstone for the synthesis of cyclic compounds, and the [2+2] cycloaddition is the most common method for constructing the cyclobutane core. nih.govnih.gov These reactions involve the combination of two components with two atoms each to form a four-membered ring. libretexts.orgorganic-chemistry.org this compound is typically a product of such a reaction rather than a reactant. For example, the thermal [2+2] cycloaddition of a ketene generated in situ with an alkene bearing a bromomethyl group would yield the this compound skeleton. nih.gov

The reaction between dichloroketene (B1203229) (generated from trichloroacetyl chloride and zinc) and an alkene like 4-bromo-1-butene (B139220) is a representative example that would lead to a dichlorinated precursor, which could then be reductively dehalogenated to furnish the cyclobutanone ring. nih.gov Photochemical [2+2] cycloadditions are also widely used to synthesize cyclobutane rings. nih.gov

Table 2: Examples of [2+2] Cycloaddition for Cyclobutane Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| Ketene | Alkene | Thermal [2+2] | Substituted Cyclobutanone libretexts.org |

| Alkene | Alkene | Photochemical [2+2] | Substituted Cyclobutane nih.gov |

| Allenoate | Alkene | Lewis Acid-Catalyzed [2+2] | Substituted Cyclobutane organic-chemistry.org |

Transformation into Different Functional Groups

The reactivity of this compound is centered around two primary sites: the electrophilic carbon of the bromomethyl group, which is susceptible to nucleophilic substitution, and the carbonyl group, which can undergo a range of addition and condensation reactions. Often, the ketone is temporarily protected, for example as a ketal, to allow for selective reaction at the bromomethyl position.

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromine atom in the bromomethyl moiety serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the 3-position of the cyclobutanone ring.

One fundamental transformation is the conversion to the corresponding alcohol, 3-(hydroxymethyl)cyclobutanone. While direct hydrolysis can be challenging, the use of the acetal-protected form of this compound allows for the effective synthesis of 3-(hydroxymethyl)cyclobutanone acetals. researchgate.net

Another important functional group transformation is the introduction of an azide (B81097) group to form 3-(azidomethyl)cyclobutanone. This is typically achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide. The resulting azide can then be further transformed, for instance, into an amine.

Similarly, the bromide can be displaced by a cyanide anion to yield 3-(cyanomethyl)cyclobutanone. This reaction extends the carbon chain and introduces a nitrile group, which is a valuable precursor for carboxylic acids, amines, and other nitrogen-containing compounds.

Reactions Involving the Carbonyl Group

The ketone functionality of this compound is a key site for a variety of chemical modifications, including reductions, olefination reactions, and carbon-carbon bond-forming reactions.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using standard reducing agents such as sodium borohydride. This transformation yields 3-(bromomethyl)cyclobutanol, introducing a hydroxyl group while retaining the reactive bromomethyl moiety for further functionalization.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a methylene (B1212753) group, leading to the formation of 3-(bromomethyl)-1-methylenecyclobutane. This reaction involves the treatment of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane. This transformation is significant for creating an exocyclic double bond on the cyclobutane ring.

Aldol (B89426) and Related Condensation Reactions: The carbonyl group can participate in aldol reactions, where it reacts with enolates or enols to form β-hydroxy ketones. Organocatalyzed aldol reactions of 3-substituted cyclobutanones have been shown to proceed with high diastereoselectivity and enantioselectivity, demonstrating a sophisticated method for constructing complex molecular architectures.

The following table summarizes some of the key transformations of this compound into different functional groups:

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | H₂O (via acetal protection) | 3-(Hydroxymethyl)cyclobutanone | Nucleophilic Substitution |

| This compound | NaN₃ | 3-(Azidomethyl)cyclobutanone | Nucleophilic Substitution |

| This compound | NaCN | 3-(Cyanomethyl)cyclobutanone | Nucleophilic Substitution |

| This compound | NaBH₄ | 3-(Bromomethyl)cyclobutanol | Reduction |

| This compound | Ph₃P=CH₂ | 3-(Bromomethyl)-1-methylenecyclobutane | Wittig Reaction |

| This compound | Aldehyde, Organocatalyst | β-Hydroxy ketone derivative | Aldol Condensation |

Stereoselective Synthesis Involving 3 Bromomethyl Cyclobutanone and Its Derivatives

Enantioselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. Several strategies have been developed that utilize derivatives of cyclobutanone (B123998) to achieve high levels of enantiopurity.

One prominent method is the desymmetrization of prochiral 3-substituted cyclobutanones. Research has demonstrated that chiral lithium amides can mediate the deprotonation of these substrates to generate enantioenriched cyclobutenes, which are valuable synthetic intermediates. rsc.org This process effectively distinguishes between two chemically equivalent protons, leading to a product with high optical purity.

Another indirect but powerful approach involves the enantioselective synthesis of the cyclobutanone core itself. A catalytic protio-semipinacol ring-expansion reaction has been shown to convert tertiary vinylic cyclopropyl (B3062369) alcohols into cyclobutanone products that bear α-quaternary stereogenic centers with high enantioselectivity. organic-chemistry.org These chiral cyclobutanones can then serve as precursors to compounds like 3-(bromomethyl)cyclobutanone.

Furthermore, reactions on analogous ring systems highlight potential strategies. For instance, a highly enantioselective Catellani-type annulation has been achieved with 4-(bromomethyl)cyclohexanone using a chiral indoline-2-carboxylic acid as a ligand for the palladium catalyst. researchgate.net This suggests that similar chiral ligand strategies could be successfully applied to the cyclobutanone system. Additionally, derivatives such as furan-fused cyclobutanones have been used in rhodium-catalyzed [4+2]-cycloadditions with imines to produce poly-substituted furan-fused lactams with excellent enantioselectivity. nih.gov

| Method | Substrate Type | Chiral Influence | Outcome |

| Desymmetrization | 3-Substituted Cyclobutanone | Chiral Lithium Amide | Enantioenriched Cyclobutene rsc.org |

| Ring Expansion | Vinylic Cyclopropyl Alcohol | Chiral Hydrogen-Bond Donor | Enantioenriched Cyclobutanone organic-chemistry.org |

| Cycloaddition | Furan-fused Cyclobutanone | Chiral Phosphine-Phosphite Ligand | Enantioenriched Furan-fused Lactam nih.gov |

| Annulation (by analogy) | 4-(Bromomethyl)cyclohexanone | Chiral Amino Acid Ligand | Chiral All-Carbon Bridged Ring researchgate.net |

Diastereoselective Control in Reactions

When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, diastereomers are formed. Diastereoselective control is the ability to favor the formation of one of these diastereomers. The rigid, puckered conformation of the cyclobutane (B1203170) ring influences the facial selectivity of approaching reagents, enabling a degree of diastereocontrol.

A notable example is the tandem double-aldol-Tishchenko reaction, which has been applied to cyclobutanone. soton.ac.uk This one-pot process can generate products with up to five contiguous stereogenic centers. nih.gov While the diastereomeric ratios achieved with cyclobutanone were modest compared to other ketones, the reaction demonstrates the feasibility of rapidly building molecular complexity, and clean single diastereomers could be isolated after purification. soton.ac.uk

In other systems, high levels of diastereoselectivity have been achieved. Gold-catalyzed [4+4]-cycloaddition of furan-fused cyclobutanones with anthranils proceeds with excellent diastereoselectivity to furnish unique furan-fused lactams. nih.gov Similarly, the synthesis of complex bicyclo[1.1.0]butanes, which can be seen as highly strained cyclobutane relatives, has been accomplished through a strategy involving a diastereoselective copper-catalyzed carbomagnesiation of cyclopropenyl carbinols as a key step, achieving excellent diastereomeric ratios. nih.gov

| Reaction | Reactants | Catalyst/Conditions | Diastereomeric Ratio (dr) |

| Double Aldol-Tishchenko | Cyclobutanone + Aldehyde | Base, then reducing conditions | Modest, but single diastereomers isolable soton.ac.uk |

| [4+4]-Cycloaddition | Furan-fused Cyclobutanone + Anthranil | IPrAuNTf₂ (Gold Catalyst) | High Diastereoselectivity nih.gov |

| Carbometalation-Cyclization | Cyclopropenyl Carbinol + Grignard Reagent | Copper Catalyst, then I₂ | Excellent (>95:5) nih.gov |

Chirality Transfer in Chemical Transformations

Chirality transfer occurs when the stereochemical information from a chiral center in a starting material is transmitted to a new stereocenter in the product. nih.gov This is a powerful strategy for asymmetric synthesis, as it leverages the stereochemistry of a readily available chiral molecule to create a new one.

This principle has been demonstrated effectively in the synthesis of cyclobutanone derivatives. A notable example is a ring closure reaction of an acyclic (E)-6-chloro-3,3-diethylhept-4-en-2-one via an intramolecular nucleophilic substitution with allylic rearrangement (S(N)i'). This reaction proceeds with almost complete transfer of chirality (>97%) from a single stereocenter in the starting material to generate a chiral 3-substituted cyclobutanone. researchgate.net

The concept is broadly applicable in organic synthesis. For example, in a rhodium-catalyzed intramolecular (5+2) cycloaddition, the chirality present in readily available 3-acyloxy-1,4-enynes was efficiently transferred to complex bicyclo[5.3.0]decatriene products. nih.gov Sophisticated forms of this process, such as axial-to-central chirality transfer, where the chirality of a biaryl axis is converted into a stereocenter, have also been developed for the synthesis of highly functionalized enantiopure carbocycles. nih.gov These examples underscore the potential for using chiral derivatives of this compound to direct the stereochemical outcome of complex transformations.

| Transformation | Initial Chirality Source | Efficiency of Transfer | Reference |

| S(N)i' Ring Closure | Chiral Center in Acyclic Precursor | >97% | researchgate.net |

| (5+2) Cycloaddition | Chiral Propargylic Ester | High Efficiency | nih.gov |

| Intramolecular Cyclization | Axially Chiral Biaryl | High Regio- and Stereo-selectivity | nih.gov |

Analysis of Stereogenic Centers Generation

Understanding the mechanism by which stereogenic centers are formed is crucial for designing and optimizing stereoselective reactions. libretexts.org A stereogenic center is typically a tetrahedral carbon with four different substituents. libretexts.org The generation of these centers is governed by the relative energies of the transition states leading to the different possible stereoisomers.

In the tandem aldol-Tishchenko reaction involving cyclobutanone, detailed studies, including Density Functional Theory (DFT) calculations, have provided insight into the stereodetermining step. soton.ac.uknih.gov The analysis revealed that while the initial aldol (B89426) reactions are reversible, the final intramolecular Tishchenko hydride transfer is irreversible. This single step controls the stereochemistry at each of the newly formed carbon centers, as all intermediates are funneled through the lowest energy transition state in a classic example of the Curtin-Hammett principle. soton.ac.uknih.gov

In other cyclobutane-forming reactions, different mechanisms dictate the stereochemical outcome. For instance, the stereospecific ring contraction of pyrrolidines to form cyclobutanes is proposed to proceed through the formation of a 1,4-biradical intermediate. nih.govntu.ac.uk The rapid C-C bond formation from this intermediate occurs faster than bond rotation, resulting in a stereoretentive transformation where the stereochemistry of the starting material is preserved in the cyclobutane product. ntu.ac.uk Similarly, the high fidelity of chirality transfer in the S(N)i' ring closure is rationalized by the involvement of configurationally stable intermediates, such as gold-stabilized nonclassical carbocations, which prevent the loss of stereochemical information before the final product is formed. researchgate.net

Advanced Spectroscopic and Computational Studies on 3 Bromomethyl Cyclobutanone and Its Transformations

Mechanistic Elucidation via Spectroscopic Techniques (e.g., NMR, ESR)

Spectroscopic methods are indispensable for the mechanistic analysis of organic reactions, allowing for the non-destructive, real-time monitoring of reactant consumption, and intermediate and product formation. ed.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structures of reactants, products, and stable intermediates in the transformations of 3-(Bromomethyl)cyclobutanone. While detailed in situ NMR kinetic studies on this specific compound are not extensively documented in peer-reviewed literature, the principles of its application are well-established. nih.gov The structural characterization of this compound itself has been confirmed by ¹H and ¹³C NMR. researchgate.net Any transformation, such as a nucleophilic substitution at the bromomethyl group or the reduction of the ketone, would result in predictable changes in the chemical shifts and coupling constants of the nuclei involved, allowing for reaction tracking.

| Nucleus | Recorded Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | 3.62 (d, 2H), 3.14–3.27 (m, 2H), 2.68–2.98 (m, 3H) |

| ¹³C NMR | 204.8, 51.9, 37.2, 26.2 |

| Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃. Data sourced from Park, K.; Kurth, M. J. J. Org. Chem. 2000, 65, 3520. researchgate.net |

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons, making it the definitive method for identifying radical intermediates in a reaction mechanism. pitt.edu While many transformations of this compound are expected to proceed via polar, ionic pathways (e.g., SN2 substitutions), the possibility of single-electron transfer (SET) mechanisms or radical-mediated rearrangements exists under specific conditions. Although no specific ESR studies have been published for the reactions of this compound, this technique would be essential for investigating any suspected radical pathways. pitt.eduku.edu

Computational Chemistry for Reaction Pathway Analysis

Computational chemistry has become a powerful partner to experimental studies, providing detailed insight into reaction energetics, geometries of transient species, and the underlying factors that control reaction outcomes. researchgate.net For cyclobutanone (B123998) systems, theoretical calculations have been particularly valuable in rationalizing the stereoselectivity of reactions. vub.ac.be

A prime example is the computational analysis of the hydride reduction of 3-substituted cyclobutanones, which serves as a close model for the reduction of this compound. vub.ac.be These studies effectively use quantum mechanical calculations to map out the potential energy surface of the reaction, identifying the most favorable pathways.

The transition state is the highest energy point along a reaction coordinate, and its structure and stability determine the rate and selectivity of a chemical transformation. nih.gov While transition states are by definition fleeting, their properties can be accurately calculated using computational methods.

In the context of the hydride reduction of 3-substituted cyclobutanones, Density Functional Theory (DFT) calculations have been employed to model the transition states for both syn (from the same face as the substituent) and anti (from the opposite face) hydride attack. vub.ac.be These analyses reveal that the preference for the formation of the cis-alcohol product arises from a lower energy transition state for the anti-facial attack pathway. The calculations show that this preference is largely governed by the minimization of torsional strain in the transition state structure, a finding consistent with the classic Felkin-Anh model. vub.ac.be For substituents capable of electrostatic interactions, such as a benzyloxy group, repulsive forces can further destabilize the syn-attack transition state, enhancing the selectivity. vub.ac.be

| Parameter | Reactant (3-phenylcyclobutanone) | Transition State (TScis - anti-attack) | Comment |

| Puckering Angle | 27.6° | 30.6° | Increased puckering in the TS reduces torsional strain. |

| Dihedral Angle | 128.5° | 124.9° | Change in ring conformation to accommodate hydride approach. |

| Relative Energy | 0.0 kcal/mol | Lower Energy TS | The anti-facial attack TS is energetically favored, leading to the cis product. |

| Table 2: Example of Computed Geometric and Energetic Data for the Transition State Analysis of the Reduction of an Analogous 3-Substituted Cyclobutanone. Data based on findings from Vrije Universiteit Brussel. vub.ac.be |

Quantum mechanical (QM) methods are the foundation of computational chemistry, used to solve the Schrödinger equation to determine the electronic structure and optimized geometry of molecules. researchgate.net Various QM methods are applied to study reactants, intermediates, transition states, and products.

For the cyclobutanone ring system, methods like Time-Dependent Density Functional Theory (TD-DFT) and the Complete Active Space Self-Consistent Field (CASSCF) method have been used to study the excited electronic states and photodissociation pathways of the parent molecule, cyclobutanone. arxiv.org For ground-state reaction pathway analysis, DFT methods, particularly B3LYP, are commonly employed to optimize geometries and calculate energies. arxiv.orguni-muenchen.de In more complex environments, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to treat the core reacting atoms with a high level of theory while the surrounding protein or solvent environment is treated with classical mechanics. nih.gov These calculations provide the fundamental data—structures and energies—that form the basis of a complete reaction pathway analysis. chemrxiv.org

| QM Method | Application/Focus | Example System | Reference |

| DFT (e.g., B3LYP) | Ground-state geometry optimization, reaction energies, transition state searching. | Aliphatic Ketones, Cyclobutanone | arxiv.orguni-muenchen.de |

| TD-DFT | Excited state calculations, simulation of absorption spectra, photochemical dynamics. | Cyclobutanone | arxiv.org |

| CASSCF/CASPT2 | High-accuracy calculation of excited states and conical intersections, especially for photochemistry. | Cyclobutanone | arxiv.org |

| QM/MM | Studying reactions in large systems like enzymes or explicit solvent. | DNA/RNA Polymerases | nih.gov |

| Table 3: Selected Quantum Mechanical Methods and Their Applications in the Study of Ketones and Related Systems. |

Derivatives and Structural Modifications of 3 Bromomethyl Cyclobutanone

Synthesis of Substituted Cyclobutanone (B123998) Derivatives

The cyclobutane (B1203170) ring of 3-(bromomethyl)cyclobutanone can be strategically modified to generate a variety of substituted derivatives. The inherent ring strain of the cyclobutane framework can be harnessed to drive specific synthetic transformations. researchgate.net

One key approach involves the synthesis of related building blocks, such as 3-(chloromethyl)cyclobutanone, which can be prepared on a multigram scale. acs.org A two-step synthesis for this chloro-analogue has been developed, starting with a [2+2] cycloaddition of dichloroketene (B1203229) and allyl chloride. acs.org This precursor is then utilized in the synthesis of 2,4-methanoproline analogues, which are bicyclic compounds with potential as insect antifeedants. acs.org

Another strategy focuses on modifying the substituents on the cyclobutane ring. For instance, 2-substituted cyclobutanone acetals can be synthesized from their corresponding cyclobutanones. researchgate.net These acetals, bearing substituents like alkyl chains, a phenyl group, or a benzyl (B1604629) group, can then undergo further reactions, such as treatment with boron tribromide to yield geminal dibromocyclobutanes. researchgate.net

Furthermore, the ketal of this compound is a crucial intermediate for creating more complex derivatives. researchgate.net For example, it serves as the starting point for the synthesis of a novel boronated aminocyclobutanecarboxylic acid, a compound designed for potential use in boron neutron capture therapy for cancer. researchgate.net The synthesis involved several steps, highlighting the utility of the protected cyclobutanone in multi-step synthetic sequences. researchgate.net

Table 1: Examples of Synthesized Substituted Cyclobutanone Derivatives

| Starting Material | Reagents/Conditions | Product | Application/Significance |

| Allyl chloride | 1. Dichloroacetyl chloride, Et3N, Zn/Cu 2. H2, Pd/C | 3-(Chloromethyl)cyclobutanone | Precursor for 2,4-methanoproline analogues acs.org |

| This compound ketal | Multi-step synthesis | Boronated aminocyclobutanecarboxylic acid | Potential agent for boron neutron capture therapy researchgate.net |

| 2-Substituted cyclobutanones | Ethylene (B1197577) glycol, p-TsOH | 2-Substituted cyclobutanone acetals | Intermediates for further modification researchgate.net |

| 2-Substituted cyclobutanone acetals | Boron tribromide (BBr3) | Geminal dibromocyclobutanes | Synthesis of halogenated cyclobutanes researchgate.net |

Introduction of Diverse Functionalities

The two reactive functional groups on this compound allow for the introduction of a wide range of chemical moieties, leading to structurally diverse molecules. smolecule.com The bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions, while the carbonyl group can participate in condensation and addition reactions. smolecule.com

Nucleophilic substitution at the bromomethyl group is a common strategy for introducing new functionalities. This allows for the ready displacement of the bromide ion by various nucleophiles, including:

Amines: to form aminomethyl derivatives.

Thiols: to generate thiomethyl compounds.

Azides: which can be further transformed, for example, into amines. researchgate.net

The carbonyl group offers a separate reaction site. It can undergo various condensation reactions to form new carbon-carbon bonds, expanding the molecular framework. smolecule.com This dual reactivity enables the construction of a vast library of compounds from a single starting material. For instance, the reactivity of this compound has been explored in the development of novel therapeutic agents, including potential antimicrobial and anticancer compounds. smolecule.com

An example of expanding the molecular structure involves using related bromomethyl compounds in alkylation reactions. For instance, heterocyclic reagents like 3-(bromomethyl)thiophene (B1268036) have been used for the C3-alkylation of quinoxalin-2(1H)-ones, demonstrating how such building blocks can introduce heterocyclic motifs into other core structures. rsc.org

Table 2: Functionalization Reactions of this compound

| Reactive Site | Reaction Type | Reagents | Resulting Functionality |

| Bromomethyl group (-CH₂Br) | Nucleophilic Substitution | Amines, Thiols, Azides | Introduction of nitrogen, sulfur, or other heteroatoms researchgate.net |

| Carbonyl group (C=O) | Condensation Reactions | Various nucleophiles/carbon sources | Carbon-carbon bond formation, chain extension smolecule.com |

| Bromomethyl group (-CH₂Br) | Alkylation | Quinoxalin-2(1H)-ones (by analogy) | Attachment to heterocyclic systems rsc.org |

Exploration of Structure-Activity Relationships (SAR) in Modified Structures

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogues with systematic modifications to the cyclobutanone core and its substituents, and then evaluating their biological effects.

While specific, detailed SAR studies for a broad range of this compound derivatives are not extensively documented in the provided results, the principles can be applied based on its known uses. Researchers have utilized this compound as a starting material for molecules with potential antimicrobial and anticancer properties. smolecule.com An SAR study in this context would aim to identify the structural features essential for efficacy and selectivity.

Key modifications for an SAR study would include:

Varying the substituent at the 3-position: Replacing the bromomethyl group with other functionalities via nucleophilic substitution (as described in 7.2) would reveal which groups enhance or diminish biological activity.

Modifying the cyclobutane ring: Introducing substituents at other positions on the ring (as in 7.1) could influence the molecule's conformation and interaction with biological targets.

For example, in a related class of compounds, chloromethyl ketone derivatives, SAR studies were performed to develop selective inhibitors of human chymase, a type of enzyme. nih.gov A series of compounds were synthesized based on a lead structure, and their inhibitory activity was tested, leading to the identification of a potent and selective inhibitor. nih.gov A similar systematic approach would be invaluable in optimizing the therapeutic potential of derivatives originating from this compound. The goal would be to build a qualitative and quantitative understanding of how specific structural changes translate to changes in biological effect, guiding the design of more potent and selective agents.

Q & A

Q. Basic Research Focus

- Storage : Keep under inert gas (N/Ar) at –20°C to prevent hydrolysis or oxidation.

- Reactivity : The bromomethyl group is highly electrophilic; avoid protic solvents (e.g., HO, alcohols) unless intentional.

- Safety : Use fume hoods and personal protective equipment (PPE). Waste must be neutralized with bases (e.g., NaHCO) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.